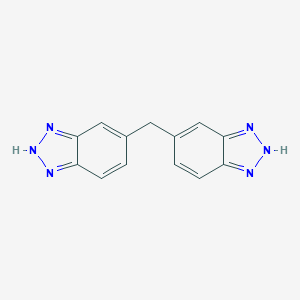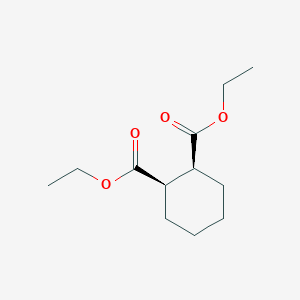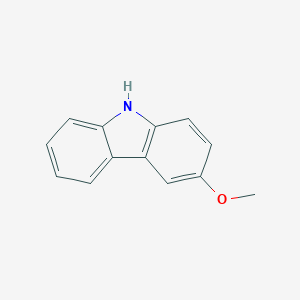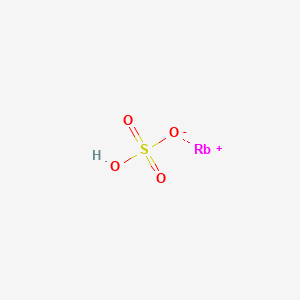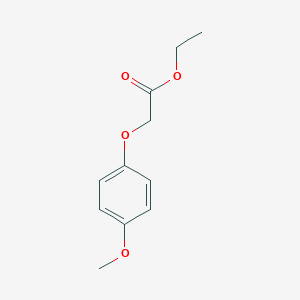![molecular formula C17H20O2 B101919 4-[1-(4-Hydroxyphenyl)pentyl]phenol CAS No. 17181-62-3](/img/structure/B101919.png)
4-[1-(4-Hydroxyphenyl)pentyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(4-Hydroxyphenyl)pentyl]phenol, also known as p-hydroxyphenylpropyl homolog of endogenous cannabinoid, is a synthetic analog of the endocannabinoid anandamide. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of 4-[1-(4-Hydroxyphenyl)pentyl]phenol involves the activation of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The activation of these receptors leads to the inhibition of adenylate cyclase, resulting in the reduction of cyclic AMP levels and the activation of various signaling pathways. Additionally, it has been shown to activate the TRPV1 receptor, leading to the inhibition of cancer cell growth and the induction of apoptosis.
生化和生理效应
4-[1-(4-Hydroxyphenyl)pentyl]phenol has various biochemical and physiological effects, including the inhibition of tumor growth and metastasis, reduction of inflammation, and promotion of neurogenesis. It has also been shown to reduce oxidative stress and improve mitochondrial function, leading to improved cellular metabolism. Additionally, it has been shown to have analgesic and anti-anxiety effects, making it a potential therapeutic option for pain and anxiety disorders.
实验室实验的优点和局限性
One advantage of using 4-[1-(4-Hydroxyphenyl)pentyl]phenol in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. Additionally, it has low toxicity and is relatively easy to synthesize. However, one limitation is its limited water solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are various future directions for the research and development of 4-[1-(4-Hydroxyphenyl)pentyl]phenol. One potential direction is the development of novel analogs with improved potency and selectivity for the CB1 and CB2 receptors. Additionally, further research is needed to elucidate its mechanism of action and potential therapeutic applications in various diseases. Moreover, the development of novel formulations that improve its water solubility and bioavailability could enhance its therapeutic potential. Finally, the investigation of its potential interactions with other drugs and the identification of potential side effects are also important future directions.
Conclusion
In conclusion, 4-[1-(4-Hydroxyphenyl)pentyl]phenol is a synthetic analog of the endocannabinoid anandamide that has shown promising therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Its mechanism of action involves the activation of the CB1 and CB2 receptors, leading to the inhibition of adenylate cyclase and the activation of various signaling pathways. It has various biochemical and physiological effects, including the inhibition of tumor growth and metastasis, reduction of inflammation, and promotion of neurogenesis. While it has advantages, such as high potency and selectivity, and limitations, such as limited water solubility, there are various future directions for its research and development, including the development of novel analogs, formulations, and investigations of its potential interactions and side effects.
合成方法
The synthesis of 4-[1-(4-Hydroxyphenyl)pentyl]phenol involves the reaction of 4-hydroxybenzaldehyde and 1-bromo-4-pentene in the presence of a base, followed by catalytic hydrogenation to yield the final product. The purity and yield of the product can be improved by various purification techniques, including column chromatography and recrystallization.
科学研究应用
4-[1-(4-Hydroxyphenyl)pentyl]phenol has shown promising therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to induce apoptosis in cancer cells by activating the CB1 and CB2 receptors, leading to the inhibition of tumor growth and metastasis. Additionally, it has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In neurological disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and promoting neurogenesis.
属性
CAS 编号 |
17181-62-3 |
|---|---|
产品名称 |
4-[1-(4-Hydroxyphenyl)pentyl]phenol |
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC 名称 |
4-[1-(4-hydroxyphenyl)pentyl]phenol |
InChI |
InChI=1S/C17H20O2/c1-2-3-4-17(13-5-9-15(18)10-6-13)14-7-11-16(19)12-8-14/h5-12,17-19H,2-4H2,1H3 |
InChI 键 |
CLTDLQYTLRVDJJ-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
规范 SMILES |
CCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
同义词 |
1,1-BIS(4-HYDROXYPHENYL)PENTANE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



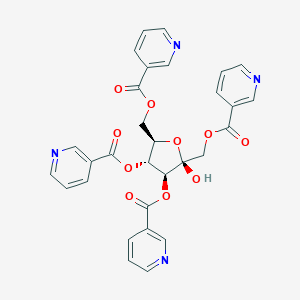
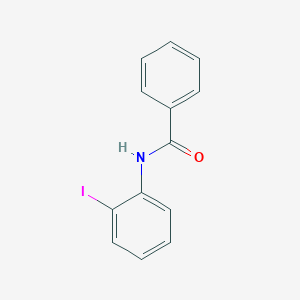
![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)
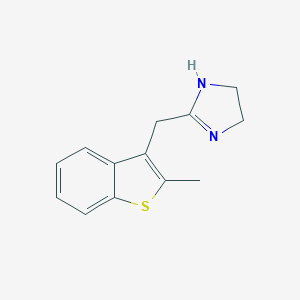
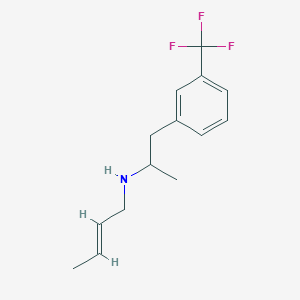
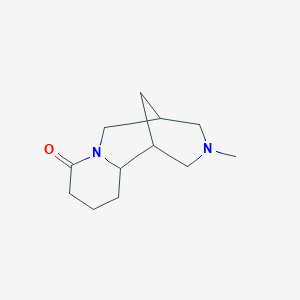
![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
